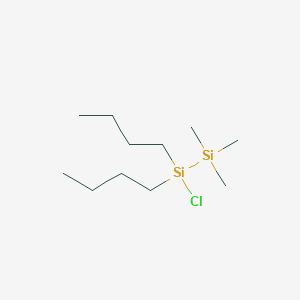![molecular formula C8H12O5 B14327764 Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate CAS No. 96725-02-9](/img/structure/B14327764.png)
Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate typically involves the acetalization of aldehydes or ketones with ethylene glycol . The reaction conditions often include an acid catalyst to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as crystallization and distillation to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate can undergo various chemical reactions, including:
Hydrolysis: This reaction involves breaking the ester bond to form a carboxylic acid and an alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . Additionally, the ester group can participate in nucleophilic acyl substitution reactions, leading to the formation of various products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: Another ester with similar properties but a different structure.
Methyl butyrate: An ester with a different alkyl group but similar reactivity.
Uniqueness
Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate is unique due to its dioxolane ring, which provides additional stability and reactivity compared to other esters . This makes it particularly useful in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
96725-02-9 |
|---|---|
Molekularformel |
C8H12O5 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
methyl 2-[2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate |
InChI |
InChI=1S/C8H12O5/c1-11-7(10)6-8(2-3-9)12-4-5-13-8/h3H,2,4-6H2,1H3 |
InChI-Schlüssel |
BNPAIPJVSRPXQX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1(OCCO1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester](/img/structure/B14327683.png)
![2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]-](/img/structure/B14327687.png)
![2,2,2',2'-Tetramethyl[5,5'-bi-1,3-dioxane]-4,4',6,6'-tetrone](/img/structure/B14327693.png)
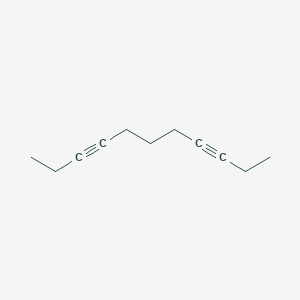
![(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene](/img/structure/B14327714.png)
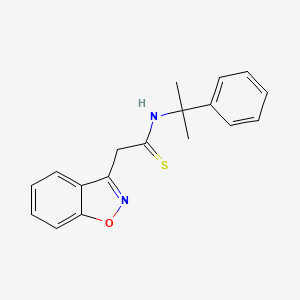
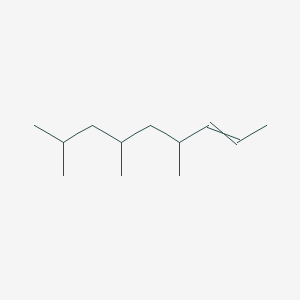
![tert-butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B14327727.png)
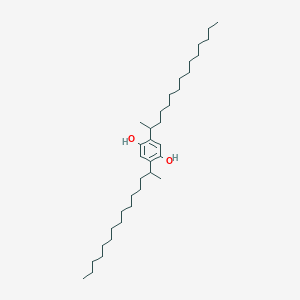

![1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B14327751.png)
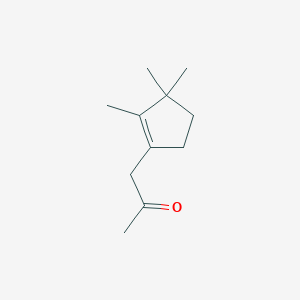
![3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14327776.png)
